Product packaging for Pentomone(Cat. No.:CAS No. 67102-87-8)

Pentomone

Katalognummer: B1616851
CAS-Nummer: 67102-87-8
Molekulargewicht: 394.5 g/mol
InChI-Schlüssel: MTJTVTZUEKVNTG-YJEDKTMASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Pentomone is a useful research compound. Its molecular formula is C24H26O5 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26O5 B1616851 Pentomone CAS No. 67102-87-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

67102-87-8

Molekularformel

C24H26O5

Molekulargewicht

394.5 g/mol

IUPAC-Name

(5aS,6aR,12aS,13aR)-4,8-dimethoxy-6,6-dimethyl-5a,6a,12,12a,13a,14-hexahydrochromeno[3,2-b]xanthen-13-one

InChI

InChI=1S/C24H26O5/c1-24(2)22-15(11-13-7-5-9-17(26-3)20(13)28-22)19(25)16-12-14-8-6-10-18(27-4)21(14)29-23(16)24/h5-10,15-16,22-23H,11-12H2,1-4H3/t15-,16+,22-,23+

InChI-Schlüssel

MTJTVTZUEKVNTG-YJEDKTMASA-N

Isomerische SMILES

CC1([C@@H]2[C@@H](CC3=C(O2)C(=CC=C3)OC)C(=O)[C@@H]4[C@H]1OC5=C(C4)C=CC=C5OC)C

Kanonische SMILES

CC1(C2C(CC3=C(O2)C(=CC=C3)OC)C(=O)C4C1OC5=C(C4)C=CC=C5OC)C

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pentomone (Lilly 113935)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Pentomone (Lilly 113935), chemically known as 4-methyl-1-phenylpentan-1-one. The document details three primary synthetic methodologies: Grignard reaction, Friedel-Crafts acylation, and the oxidation of a secondary alcohol precursor. Each method is presented with detailed experimental protocols, quantitative data, and visual aids to facilitate understanding and replication in a laboratory setting.

Core Synthesis Pathways

This compound can be synthesized through several established organic chemistry reactions. The selection of a particular pathway may depend on factors such as starting material availability, desired scale, and laboratory capabilities. This guide focuses on the three most prominent and practical approaches.

Grignard Reaction Pathway

A well-established and versatile method for the synthesis of this compound involves the Grignard reaction. This pathway utilizes the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl center. Specifically, isopentylmagnesium bromide is reacted with benzoyl chloride to form the target ketone after an acidic workup.[1]

Experimental Protocol:

  • Preparation of Isopentylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). The apparatus should be under an inert atmosphere (e.g., nitrogen or argon). A solution of isopentyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine. Once the reaction begins, the remaining isopentyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzoyl Chloride: The freshly prepared Grignard reagent is cooled in an ice bath (0-5 °C). A solution of benzoyl chloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C. A 1:1 molar ratio of the Grignard reagent to benzoyl chloride is typically employed.[1] After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Work-up and Purification: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound.

Friedel-Crafts Acylation Pathway

Another classic and effective method for the synthesis of this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of benzene with 4-methylpentanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3][4]

Experimental Protocol:

  • Preparation of 4-Methylpentanoyl Chloride: To a round-bottom flask containing 4-methylpentanoic acid (1.0 equivalent), add thionyl chloride (1.2 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is then heated to reflux for 1-2 hours. The excess thionyl chloride is removed by distillation, and the resulting 4-methylpentanoyl chloride is purified by vacuum distillation.

  • Acylation Reaction: In a three-necked flask equipped with a dropping funnel, a reflux condenser with a gas outlet to a trap, and a mechanical stirrer, a suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous benzene (which also serves as the solvent) is prepared and cooled in an ice bath. 4-Methylpentanoyl chloride (1.0 equivalent) is added dropwise from the dropping funnel at a rate that maintains the reaction temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux (around 60°C) for 1-3 hours, or until the evolution of HCl gas ceases.

  • Work-up and Purification: The reaction mixture is cooled and then carefully poured onto crushed ice with concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with a suitable solvent like dichloromethane. The combined organic layers are washed with water, dilute sodium hydroxide solution, and then brine. After drying over a suitable drying agent (e.g., anhydrous sodium sulfate), the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield this compound.

Oxidation of 4-methyl-1-phenylpentan-1-ol

A third synthetic route to this compound involves the oxidation of the corresponding secondary alcohol, 4-methyl-1-phenylpentan-1-ol. This precursor can be synthesized via the Grignard reaction between benzaldehyde and isopentylmagnesium bromide. The subsequent oxidation of the alcohol to the ketone can be achieved using various oxidizing agents, with Pyridinium Chlorochromate (PCC) being a common choice for its mildness and selectivity.

Experimental Protocol:

  • Synthesis of 4-methyl-1-phenylpentan-1-ol: (Follows the Grignard protocol described in Pathway 1, using benzaldehyde instead of benzoyl chloride).

  • Oxidation Reaction: To a stirred suspension of Pyridinium Chlorochromate (PCC) (1.5 equivalents) and an adsorbent such as Celite or silica gel in anhydrous dichloromethane (DCM), a solution of 4-methyl-1-phenylpentan-1-ol (1.0 equivalent) in DCM is added in one portion. The mixture is stirred at room temperature for 2-4 hours, and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium residues. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to afford pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates. Please note that yields are representative and can vary based on reaction scale, purity of reagents, and optimization of conditions.

Reaction StepStarting MaterialsProductTypical Yield (%)
Grignard Pathway Isopentylmagnesium bromide, Benzoyl chloride4-methyl-1-phenylpentan-1-oneNot specified
Friedel-Crafts Pathway Benzene, 4-Methylpentanoyl chloride, AlCl₃4-methyl-1-phenylpentan-1-oneNot specified
Preparation of 4-Methylpentanoyl chloride4-Methylpentanoic acid, Thionyl chloride4-Methylpentanoyl chlorideHigh
Oxidation Pathway 4-methyl-1-phenylpentan-1-ol, PCC4-methyl-1-phenylpentan-1-oneNot specified
Synthesis of 4-methyl-1-phenylpentan-1-olBenzaldehyde, Isopentylmagnesium bromide4-methyl-1-phenylpentan-1-olGood to High

Note: Specific yield data for the direct synthesis of this compound was not available in the searched literature. The yields for analogous reactions are generally reported as good to high.

Spectroscopic Data for this compound (4-methyl-1-phenylpentan-1-one)

Analysis Data
¹H NMR The proton NMR spectrum would show characteristic signals for the aromatic protons of the phenyl group, typically in the range of 7.4-8.0 ppm. The protons of the pentanone chain would appear at higher field, with the methylene group adjacent to the carbonyl appearing as a triplet around 2.9 ppm.
¹³C NMR The carbon NMR spectrum would display a signal for the carbonyl carbon around 200 ppm. The carbons of the phenyl ring would appear in the aromatic region (approx. 128-137 ppm), and the aliphatic carbons of the pentyl chain would be observed at higher field.
IR Spectroscopy The infrared spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically found in the region of 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
Mass Spectrometry The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (176.26 g/mol ). Characteristic fragmentation patterns would include cleavage at the acyl-phenyl bond and within the pentyl chain.

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the described synthetic pathways.

Grignard_Pathway cluster_step3 Isopentyl bromide Isopentyl bromide Isopentylmagnesium bromide Isopentylmagnesium bromide Isopentyl bromide->Isopentylmagnesium bromide 1. Mg, Et2O Mg, Et2O Mg, Et2O->Isopentylmagnesium bromide This compound This compound Isopentylmagnesium bromide->this compound 2. Benzoyl chloride Benzoyl chloride Benzoyl chloride->this compound Acidic workup Acidic workup

Caption: Grignard reaction pathway to this compound.

Friedel_Crafts_Pathway 4-Methylpentanoic acid 4-Methylpentanoic acid 4-Methylpentanoyl chloride 4-Methylpentanoyl chloride 4-Methylpentanoic acid->4-Methylpentanoyl chloride 1. SOCl2 SOCl2 SOCl2->4-Methylpentanoyl chloride This compound This compound 4-Methylpentanoyl chloride->this compound 2. Benzene Benzene Benzene->this compound AlCl3 AlCl3 AlCl3->this compound

Caption: Friedel-Crafts acylation pathway to this compound.

Oxidation_Pathway Benzaldehyde Benzaldehyde 4-methyl-1-phenylpentan-1-ol 4-methyl-1-phenylpentan-1-ol Benzaldehyde->4-methyl-1-phenylpentan-1-ol 1. Grignard Reaction Isopentylmagnesium bromide Isopentylmagnesium bromide Isopentylmagnesium bromide->4-methyl-1-phenylpentan-1-ol This compound This compound 4-methyl-1-phenylpentan-1-ol->this compound 2. Oxidation PCC, DCM PCC, DCM PCC, DCM->this compound

Caption: Oxidation pathway to this compound.

References

Pentomone (CAS 67102-87-8): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentomone, identified by the CAS number 67102-87-8 and also known by its developmental code LY-113935, is a nonsteroidal antiandrogen (NSAA). It was first synthesized and described as a "prostate growth inhibitor".[1] Although it has been a subject of scientific interest, this compound has never been marketed for therapeutic use. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its chemical properties, synthesis, and proposed mechanism of action.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C₂₄H₂₆O₅.[1] Its structure features a pentacyclic system. A summary of its key identifiers and properties is provided in the table below.

PropertyValueReference
CAS Number 67102-87-8[1]
Developmental Code LY-113935[1]
Molecular Formula C₂₄H₂₆O₅[1]
Molecular Weight 394.46 g/mol
IUPAC Name (5aR,6aS,12aR,13aS)-4,8-dimethoxy-6,6-dimethyl-5a,6,6a,12,12a,13a-hexahydro-14H-chromeno[3,2-b]xanthen-13-one
Synonyms Lilly 113935

Synthesis of this compound

The synthesis of this compound has been described in the scientific literature. The process involves a multi-step chemical reaction sequence.

Experimental Protocol: Synthesis of this compound

Note: The following protocol is a generalized description based on available information. Specific reaction conditions, such as temperatures, reaction times, and purification methods, would require access to the original experimental documentation, which is not publicly available.

Step 1: Condensation Two equivalents of o-vanillin are condensed with one equivalent of 4,4-dimethylcyclohexadienone. This reaction is believed to proceed via an initial conjugate addition of the phenoxide from o-vanillin to the enone system of the cyclohexadienone, followed by an intramolecular aldol-type reaction.

Step 2: Cyclization and Dehydration The intermediate from the condensation reaction undergoes cyclization and dehydration to form a five-ring ketone derivative.

Step 3: Catalytic Hydrogenation The resulting unsaturated ketone is subjected to catalytic hydrogenation. This step reduces the carbon-carbon double bonds and the ketone functional group to a secondary alcohol.

Step 4: Oxidation The secondary alcohol is then re-oxidized to the corresponding ketone using a suitable oxidizing agent, such as pyridinium chlorochromate (PCC), to yield the final product, this compound.

G reactant1 o-Vanillin (2 eq.) step1 Condensation reactant1->step1 reactant2 4,4-dimethylcyclohexadienone (1 eq.) reactant2->step1 intermediate1 Five-ring Ketone Derivative step1->intermediate1 step2 Catalytic Hydrogenation intermediate1->step2 intermediate2 Reduced Alcohol Intermediate step2->intermediate2 step3 Oxidation (PCC) intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Mechanism of Action: Androgen Receptor Antagonism

As a nonsteroidal antiandrogen, the primary mechanism of action of this compound is believed to be the competitive antagonism of the androgen receptor (AR). Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), play a crucial role in the growth and survival of prostate cells. In conditions like prostate cancer, these hormones can stimulate tumor growth.

NSAA drugs like this compound are designed to bind to the ligand-binding domain of the AR, thereby preventing the binding of endogenous androgens. This blockade inhibits the subsequent conformational changes in the AR that are necessary for its activation, nuclear translocation, and the transcription of androgen-responsive genes. The ultimate effect is a reduction in androgen-stimulated cell growth.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone SRD5A 5α-reductase Testosterone->SRD5A DHT DHT SRD5A->DHT AR_HSP AR-HSP Complex DHT->AR_HSP Binds & displaces HSP AR Androgen Receptor (AR) AR->AR_HSP Bound to Gene_Transcription Gene Transcription (Cell Growth, Proliferation) AR->Gene_Transcription Blocks Transcription This compound This compound This compound->AR Competitively Binds HSP HSP HSP->AR_HSP Activated_AR Activated AR-DHT Complex AR_HSP->Activated_AR ARE Androgen Response Element (ARE) Activated_AR->ARE Translocates & Binds ARE->Gene_Transcription Initiates

Caption: Proposed signaling pathway of this compound as an AR antagonist.

Biological Activity

Conclusion

This compound is a synthetically derived nonsteroidal antiandrogen with a well-defined chemical structure. Its proposed mechanism of action, consistent with other NSAAs, involves the competitive inhibition of the androgen receptor, leading to the suppression of androgen-dependent gene transcription and cell growth. While a synthetic route has been outlined, a significant gap exists in the publicly available literature regarding the quantitative biological evaluation and detailed experimental protocols for this compound. Further research and disclosure of primary experimental data would be necessary to fully characterize its pharmacological profile and potential for clinical development.

References

Pentomone: An Obscure Nonsteroidal Antiandrogen

Author: BenchChem Technical Support Team. Date: November 2025

Pentomone, also known by its developmental codes Lilly 113935 and LY-113935, is a synthetic, nonsteroidal antiandrogen that was first synthesized and assayed in 1978.[1] Despite its early identification as a "prostate growth inhibitor," the compound was never marketed, and detailed public information regarding its biological activity and clinical development is scarce.[1][2]

Chemical and Physical Properties

This compound is classified as a small molecule drug with the chemical formula C24H26O5 and a monoisotopic molecular weight of 394.18 Da.[3][4] Its systematic IUPAC name is (5aS,6aR,12aS,13aR)-4,8-dimethoxy-6,6-dimethyl-5a,6a,12,12a,13a,14-hexahydrochromeno[3,2-b]xanthen-13-one.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number67102-87-8
PubChem CID49354
ChEMBL IDCHEMBL2107005
UNIIOPS67T329P

Synthesis of this compound

Information on the synthesis of this compound is limited. A described method involves the condensation of two equivalents of o-vanillin with 4,4-dimethylcyclohexadienone. This is followed by catalytic hydrogenation to reduce olefin bonds and the ketone. The final step is the re-oxidation of the resulting alcohol with pyridinium chlorochromate to yield this compound.

Mechanism of Action and Biological Data

As a nonsteroidal antiandrogen, this compound is presumed to act by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone, to the androgen receptor (AR). This mode of action is typical for this class of drugs, which are primarily investigated for the treatment of androgen-dependent conditions like prostate cancer. However, specific quantitative data on this compound's binding affinity for the AR, its in vitro potency in cell-based assays, or its in vivo efficacy and pharmacokinetic profile are not available in the public domain.

No detailed experimental protocols or specific signaling pathways involving this compound have been published. Therefore, the creation of quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams as requested is not possible based on the currently available information.

Conclusion

This compound remains an obscure compound in the landscape of nonsteroidal antiandrogen development. While its initial synthesis and identification pointed towards potential as a prostate growth inhibitor, the lack of subsequent published research means that a comprehensive technical guide with detailed experimental data and pathway analysis cannot be constructed. Further research and publication of preclinical and clinical data would be necessary to fully characterize the properties and potential of this compound.

References

Theoretical Binding Affinity of Novel Compounds to the Androgen Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, is a crucial mediator of androgen action in the body. Its role in normal male sexual development and its implication in pathologies such as prostate cancer make it a significant target for therapeutic intervention. The discovery and characterization of novel ligands that can modulate AR activity are of paramount importance in drug development. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to determine the binding affinity of a novel compound, exemplified here as "Pentomone," to the androgen receptor. While specific binding data for this compound is not available in the public domain, this document outlines the established methodologies that would be employed for such an investigation.

The binding of a ligand to the androgen receptor can initiate a cascade of cellular events. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to an androgen, such as dihydrotestosterone (DHT), the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.[1][2] Inside the nucleus, the AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3]

Quantitative Data on Androgen Receptor Ligand Binding

To provide a comparative context for a novel compound like this compound, the binding affinities of several known androgens and antiandrogens are summarized below. These values are typically determined through competitive binding assays.

Table 1: Binding Affinities of Known Ligands to the Androgen Receptor

CompoundTypeIC50 (nM)Relative Binding Affinity (RBA)Reference Compound
Dihydrotestosterone (DHT)Agonist3.2100%DHT
TestosteroneAgonist-Lower than DHTDHT
Cyproterone AcetateAntagonist4.4-DHT
FlutamideAntagonist-Similar to Procymidone-
BicalutamideAntagonist-Higher than Flutamide-
EnzalutamideAntagonist-5-8 fold greater than BicalutamideBicalutamide
ProcymidoneAntagonist-Significant, but lower than Cyproterone AcetateCyproterone Acetate

Note: IC50 and RBA values can vary depending on the specific assay conditions. The data presented here is a synthesis from multiple sources for comparative purposes.[4]

Experimental Protocols for Determining Binding Affinity

A standard method for determining the binding affinity of a test compound to the androgen receptor is the competitive binding assay. This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the AR.

Radioligand Competition Scintillation Proximity Assay (SPA)

This high-throughput assay is a common method for screening and characterizing AR ligands.

Materials:

  • Purified Androgen Receptor Ligand-Binding Domain (AR-LBD)

  • Radiolabeled ligand (e.g., [³H]-DHT)

  • Unlabeled test compound (e.g., this compound)

  • Ni-coated 384-well FlashPlates

  • Assay Buffer (e.g., PBS with 0.05% Tween 20)

  • Scintillation counter

Protocol:

  • Plate Coating: Ni-coated 384-well FlashPlates are incubated with a solution containing purified His-tagged AR-LBD overnight at 4°C.

  • Washing: The plates are washed to remove unbound AR-LBD.

  • Blocking: The wells are blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

  • Competition Reaction: A solution containing a fixed concentration of the radiolabeled ligand (e.g., [³H]-DHT) and varying concentrations of the unlabeled test compound (this compound) is added to the wells.

  • Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.

  • Detection: The amount of radiolabeled ligand bound to the AR-LBD is measured using a scintillation counter. The signal is generated only when the radiolabeled ligand is in close proximity to the scintillant-coated plate, which occurs when it is bound to the immobilized AR.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand, is determined from this curve.

In Silico Approaches for Predicting Binding Affinity

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting the binding affinity and mode of interaction of a novel compound with a target protein.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Methodology:

  • Receptor Preparation: A high-resolution 3D structure of the androgen receptor ligand-binding domain is obtained from a protein structure database (e.g., Protein Data Bank). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: The 3D structure of the test compound (this compound) is generated and optimized for its geometry and charge distribution.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically search for the optimal binding pose of the ligand within the active site of the receptor.

  • Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity (e.g., docking score in kcal/mol). The predicted binding mode, including key interactions like hydrogen bonds and hydrophobic contacts, is analyzed. For example, key interactions for some AR inhibitors include hydrogen bonding with Asn705 and hydrophobic contacts with Trp741, Leu704, Met742, and Met780.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more accurate prediction of binding stability.

Methodology:

  • System Setup: The top-ranked docked complex from the molecular docking study is placed in a simulated physiological environment (e.g., a box of water molecules with ions).

  • Simulation: The system is subjected to a simulation that calculates the forces between atoms and their movements over a period of time (typically nanoseconds).

  • Analysis: The trajectory from the simulation is analyzed to assess the stability of the complex, including root-mean-square deviation (RMSD) of the protein and ligand, and to identify persistent interactions.

Visualizations

Signaling Pathway

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR_HSP AR-HSP Complex AR Activated AR AR_HSP->AR HSP Dissociation Androgen Androgen (e.g., DHT) Androgen->AR_HSP Binding AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene Target Gene ARE->Gene Transcription Modulation mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein

Caption: Androgen Receptor Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis A Purify His-tagged AR-LBD B Coat Ni-FlashPlates with AR-LBD A->B C Wash and Block Plates B->C D Add [³H]-DHT and varying concentrations of this compound C->D E Incubate to Reach Equilibrium D->E F Measure Radioactivity (Scintillation Counter) E->F G Plot % Specific Binding vs. [this compound] F->G H Determine IC50 Value G->H

Caption: Experimental Workflow for Binding Affinity.

Computational Workflow

Computational_Workflow cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation A Prepare AR Structure C Perform Docking Simulation A->C B Prepare this compound Structure B->C D Analyze Binding Poses and Scores C->D E Select Top Docked Complex D->E F Set up Simulation System E->F G Run MD Simulation F->G H Analyze Trajectory for Stability G->H

Caption: In Silico Workflow for Binding Prediction.

References

IUPAC name for Pentomone: (5aS,6aR,12aS,13aR)-4,8-dimethoxy-6,6-dimethyl-5a,6a,12,12a,13a,14-hexahydrochromeno[3,2-b]xanthen-13-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Androgen receptor (AR) antagonists are a cornerstone in the treatment of androgen-dependent diseases, most notably prostate cancer. The development of nonsteroidal antiandrogens (NSAAs) represented a significant advancement, offering the potential for improved specificity and reduced side effects compared to steroidal agents. Pentomone emerged from this era of research as a promising candidate. This document serves as a technical resource for researchers and drug development professionals interested in the chemical and biological aspects of this compound and the broader class of chromeno[3,2-b]xanthen-13-one derivatives.

Chemical Profile

IUPAC Name: (5aS,6aR,12aS,13aR)-4,8-dimethoxy-6,6-dimethyl-5a,6a,12,12a,13a,14-hexahydrochromeno[3,2-b]xanthen-13-one

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₄H₂₆O₅-
Molecular Weight 394.46 g/mol -
CAS Number 67102-87-8-
Development Codes Lilly 113935, LY-113935-

Mechanism of Action: Androgen Receptor Antagonism

This compound functions as a competitive antagonist of the androgen receptor. By binding to the ligand-binding domain (LBD) of the AR, it prevents the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT). This antagonism blocks the conformational changes in the AR that are necessary for its subsequent dimerization, nuclear translocation, and binding to androgen response elements (AREs) on DNA. The ultimate effect is the inhibition of androgen-dependent gene transcription and a reduction in the growth and proliferation of androgen-sensitive tissues like the prostate.

The Androgen Receptor Signaling Pathway

The androgen receptor signaling pathway is a critical driver of normal prostate development and is a key therapeutic target in prostate cancer. The following diagram illustrates the canonical pathway and the point of intervention for an antagonist like this compound.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) DHT->AR_HSP Binding AR_Active Activated AR AR_HSP->AR_Active Conformational Change HSP Dissociation AR_Dimer AR Dimer AR_Active->AR_Dimer Dimerization & Translocation This compound This compound This compound->AR_HSP Competitive Antagonism ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Figure 1: Androgen Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental Protocols

While specific experimental data for this compound is not publicly available, this section outlines the standard methodologies used to characterize nonsteroidal antiandrogens.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not available in the accessible literature. However, historical sources suggest a multi-step synthesis involving the condensation of key intermediates followed by purification. A general workflow for the synthesis of similar complex heterocyclic compounds is presented below.

Synthesis_Workflow Start Starting Materials (e.g., Substituted Phenols, Aldehydes) Step1 Condensation Reaction Start->Step1 Intermediate1 Crude Intermediate Product Step1->Intermediate1 Step2 Purification (e.g., Column Chromatography) Intermediate1->Step2 Intermediate2 Purified Intermediate Step2->Intermediate2 Step3 Cyclization Reaction Intermediate2->Step3 Crude_this compound Crude this compound Step3->Crude_this compound Step4 Final Purification (e.g., Recrystallization) Crude_this compound->Step4 This compound Pure this compound Step4->this compound

Figure 2: General Synthetic Workflow for Complex Heterocyclic Compounds.
In Vitro Androgen Receptor Competitive Binding Assay

This assay is fundamental to determining the affinity of a test compound for the androgen receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of this compound for the androgen receptor.

Materials:

  • Recombinant human androgen receptor (LBD)

  • Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT)

  • Test compound (this compound)

  • Unlabeled androgen (for determining non-specific binding)

  • Assay buffer (e.g., Tris-HCl with protease inhibitors)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Protocol:

  • Prepare a series of dilutions of the test compound (this compound).

  • In a multi-well plate, incubate a fixed concentration of the recombinant AR-LBD with a fixed concentration of the radiolabeled androgen in the presence of varying concentrations of this compound.

  • Include control wells for total binding (AR + radioligand) and non-specific binding (AR + radioligand + excess unlabeled androgen).

  • Incubate the plate at 4°C for a sufficient time to reach equilibrium (typically 18-24 hours).

  • Separate the bound from free radioligand using a method such as dextran-coated charcoal or filtration.

  • Quantify the amount of bound radioactivity in each well using a liquid scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Prostate Growth Inhibition Assay

This assay assesses the in vivo efficacy of an antiandrogen in a relevant animal model.

Objective: To determine the effect of this compound on androgen-stimulated prostate growth in castrated rodents.

Animal Model: Immature or adult male rats or mice, surgically castrated.

Protocol:

  • Acclimate castrated animals for a period of at least 7 days.

  • Divide the animals into treatment groups:

    • Vehicle control (castrated)

    • Testosterone-treated control (e.g., testosterone propionate)

    • Testosterone + this compound (at various dose levels)

  • Administer testosterone and the test compound (this compound) daily for a specified period (e.g., 7-14 days) via an appropriate route (e.g., oral gavage, subcutaneous injection).

  • At the end of the treatment period, euthanize the animals and carefully dissect the ventral prostate and seminal vesicles.

  • Record the wet weight of the prostate and seminal vesicles for each animal.

  • Calculate the percentage of inhibition of the testosterone-induced growth for each dose of this compound.

  • Analyze the data for statistical significance.

Data Presentation

As specific quantitative data for this compound is not available in the public record, the following tables are presented as templates for how such data would be structured for a comprehensive evaluation.

Table 2: In Vitro Androgen Receptor Binding Affinity (Template)

CompoundIC50 (nM)Ki (nM)
This compound Data not availableData not available
Bicalutamide (Reference) Typical literature valueTypical literature value
Dihydrotestosterone (Reference) Typical literature valueTypical literature value

Table 3: In Vivo Efficacy in Prostate Growth Inhibition Assay (Template)

Treatment GroupDoseMean Prostate Weight (mg) ± SEM% Inhibition of Growth
Vehicle Control (Castrated) -Expected baseline-
Testosterone Control DoseExpected stimulated growth0%
Testosterone + this compound Dose 1Data not availableCalculated value
Testosterone + this compound Dose 2Data not availableCalculated value
Testosterone + this compound Dose 3Data not availableCalculated value

Discussion and Future Directions

This compound represents an early effort in the development of nonsteroidal antiandrogens. While it did not proceed to clinical use, its unique chromeno[3,2-b]xanthen-13-one scaffold may still hold interest for medicinal chemists. The lack of publicly available, detailed biological data presents a significant challenge to a full retrospective analysis of its potential.

Future research in this area could involve:

  • De novo synthesis of this compound: To enable a thorough in vitro and in vivo characterization using modern assay technologies.

  • Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of analogs to explore the key structural features required for potent antiandrogenic activity.

  • Computational modeling: Docking studies of this compound and its analogs into the androgen receptor ligand-binding domain to understand the molecular basis of its antagonism.

Conclusion

This compound is a historically significant nonsteroidal antiandrogen with a distinct chemical structure. Although a lack of detailed, publicly accessible data limits a complete understanding of its pharmacological profile, the information available identifies it as a potent inhibitor of prostate growth through androgen receptor antagonism. The experimental protocols and conceptual frameworks presented in this whitepaper provide a guide for the evaluation of this compound and other novel antiandrogenic compounds, highlighting the necessary steps for a comprehensive preclinical assessment. Further investigation into this class of molecules may yet yield valuable insights for the development of new therapeutics for androgen-dependent diseases.

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of Pentomone's Antiandrogenic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentomone (development code LY-113935) is a synthetic, nonsteroidal compound identified as a potent antiandrogen.[1] Initially investigated as a "prostate growth inhibitor," it functions by antagonizing the androgen receptor (AR), a key regulator of prostate cell growth and survival.[1] Understanding the in vitro activity of this compound is crucial for characterizing its mechanism of action and potential therapeutic applications in androgen-dependent pathologies such as prostate cancer.

These application notes provide detailed protocols for two key in vitro assays to quantify the antiandrogenic activity of this compound: a competitive androgen receptor binding assay and an androgen receptor-dependent reporter gene assay.

Mechanism of Action: Androgen Receptor Antagonism

Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the androgen receptor in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes that promote cell growth and proliferation. This compound, as a nonsteroidal antiandrogen, competitively inhibits the binding of androgens to the AR, thereby preventing its activation and the subsequent downstream signaling cascade.

Pentomone_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds This compound This compound This compound->AR Competitively Binds AR_Androgen AR-Androgen Complex AR_Androgen_nucleus AR-Androgen Complex AR_Androgen->AR_Androgen_nucleus Translocation ARE Androgen Response Element (ARE) Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Activates AR_Androgen_nucleus->ARE Binds

Caption: Mechanism of this compound as an Androgen Receptor Antagonist.

Experimental Protocols

Competitive Androgen Receptor Binding Assay

This assay determines the ability of this compound to compete with a radiolabeled androgen for binding to the AR.

Principle: A fixed concentration of a radiolabeled androgen (e.g., ³H-DHT) is incubated with a source of AR (e.g., prostate cancer cell lysate or purified AR) in the presence of increasing concentrations of this compound. The amount of radiolabeled androgen bound to the receptor is measured, and the concentration of this compound that inhibits 50% of the specific binding (IC₅₀) is determined.

Materials and Reagents:

  • AR Source: LNCaP cell lysate or purified recombinant human AR

  • Radioligand: [³H]Dihydrotestosterone (³H-DHT)

  • Test Compound: this compound

  • Non-specific Binding Control: Unlabeled DHT

  • Assay Buffer: Tris-HCl buffer with protease inhibitors

  • Scintillation Cocktail

  • 96-well filter plates

  • Scintillation counter

Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare a solution of ³H-DHT in assay buffer at a concentration equal to its Kd for the AR.

    • Prepare a high concentration solution of unlabeled DHT for determining non-specific binding.

  • Assay Setup (in a 96-well plate):

    • Total Binding: AR source + ³H-DHT + assay buffer

    • Non-specific Binding: AR source + ³H-DHT + excess unlabeled DHT

    • Competitive Binding: AR source + ³H-DHT + serial dilutions of this compound

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Harvesting: Transfer the contents of each well to a filter plate and wash with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

Data Presentation:

This compound Conc. (nM)Total Counts (CPM)Corrected Counts (CPM)% Inhibition
0 (Control)15000145000
1135001300010.3
109000850041.4
1003000250082.8
100060010099.3
Non-specific500--

Corrected Counts = Total Counts - Non-specific Counts % Inhibition = 100 * (1 - (Corrected Countssample / Corrected Countscontrol))

Androgen Receptor-Dependent Reporter Gene Assay

This assay measures the functional ability of this compound to inhibit AR-mediated gene transcription.

Principle: A human prostate cancer cell line (e.g., LNCaP) that endogenously expresses AR is transiently transfected with a plasmid containing a luciferase reporter gene under the control of an androgen-responsive promoter. The cells are then treated with an androgen (e.g., DHT) in the presence or absence of this compound. The level of luciferase expression, which is proportional to AR transcriptional activity, is measured.

Materials and Reagents:

  • Cell Line: LNCaP cells

  • Cell Culture Medium: RPMI-1640 with fetal bovine serum (FBS)

  • Reporter Plasmid: pGL3-ARE-luciferase

  • Transfection Reagent

  • Test Compound: this compound

  • Androgen: Dihydrotestosterone (DHT)

  • Luciferase Assay Reagent

  • 96-well opaque cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed LNCaP cells in a 96-well opaque plate and allow them to adhere overnight.

  • Transfection: Transfect the cells with the pGL3-ARE-luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment:

    • After 24 hours of transfection, replace the medium with a serum-free medium containing serial dilutions of this compound.

    • After a 1-hour pre-incubation with this compound, add DHT to a final concentration that induces a submaximal response.

    • Include appropriate controls: vehicle control (no DHT, no this compound), DHT control (DHT only).

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

Data Presentation:

TreatmentThis compound Conc. (nM)Luciferase Activity (RLU)% Inhibition
Vehicle0100-
DHT0100000
DHT + this compound1850015.1
DHT + this compound10500050.5
DHT + this compound100150085.9
DHT + this compound100020099.0

% Inhibition = 100 * (1 - ((RLUsample - RLUvehicle) / (RLUDHT - RLUvehicle)))

Experimental Workflow

Experimental_Workflow cluster_binding Competitive Binding Assay cluster_reporter Reporter Gene Assay B1 Prepare Reagents (AR, ³H-DHT, this compound) B2 Incubate B1->B2 B3 Harvest & Wash B2->B3 B4 Measure Radioactivity B3->B4 B5 Calculate IC₅₀ B4->B5 End End B5->End R1 Seed & Transfect Cells R2 Treat with this compound & DHT R1->R2 R3 Incubate R2->R3 R4 Measure Luciferase Activity R3->R4 R5 Calculate IC₅₀ R4->R5 R5->End Start Start Start->B1 Start->R1

Caption: In Vitro Assay Workflow for this compound Activity.

References

Application Notes and Protocols: Pentomone Treatment for Prostate Cancer Cell Lines (LNCaP, VCaP)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific experimental data for the compound "Pentomone" on LNCaP or VCaP prostate cancer cell lines is publicly available in peer-reviewed literature. This compound (also known as Lilly 113935 or LY-113935) is a nonsteroidal antiandrogen that was synthesized in 1978 but never marketed[1]. The following application notes and protocols are therefore based on the expected mechanism of action of a nonsteroidal antiandrogen on androgen receptor-positive prostate cancer cell lines and should be considered a generalized guide for research purposes.

Introduction

Prostate cancer is a leading cause of cancer-related death in men worldwide. The androgen receptor (AR) signaling pathway plays a critical role in the development and progression of prostate cancer[2][3]. Androgen-sensitive prostate cancer cell lines, such as LNCaP and VCaP, are invaluable models for studying the efficacy of novel therapeutic agents that target the AR pathway[4][5].

This compound is classified as a nonsteroidal antiandrogen. Such compounds typically function by competitively inhibiting the binding of androgens, like dihydrotestosterone (DHT), to the androgen receptor. This blockade prevents receptor activation, nuclear translocation, and the subsequent transcription of androgen-responsive genes that are crucial for prostate cancer cell growth and survival. These application notes provide a comprehensive framework for evaluating the potential therapeutic effects of this compound on the LNCaP and VCaP human prostate cancer cell lines.

Hypothesized Mechanism of Action of this compound

As a nonsteroidal antiandrogen, this compound is hypothesized to exert its effects by disrupting the androgen receptor signaling cascade. The anticipated mechanism involves:

  • Competitive Inhibition: this compound likely binds to the ligand-binding domain (LBD) of the androgen receptor, competing with endogenous androgens.

  • Inhibition of AR Activation: This competitive binding is expected to prevent the conformational changes in the AR that are necessary for its activation.

  • Suppression of AR Target Gene Expression: By inhibiting AR activation, this compound would ultimately lead to the downregulation of genes that control cell proliferation, survival, and prostate-specific antigen (PSA) production.

The following diagram illustrates the hypothesized point of intervention for this compound within the androgen receptor signaling pathway.

AR_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binding & Activation AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer Activated AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP This compound This compound This compound->AR Competitive Inhibition AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Initiates

Figure 1: Hypothesized mechanism of this compound in the AR signaling pathway.

Experimental Protocols

The following are detailed protocols for culturing LNCaP and VCaP cells and for conducting key experiments to assess the efficacy of this compound.

Cell Line Culture

a) LNCaP Cell Culture Protocol

LNCaP cells are androgen-sensitive human prostate adenocarcinoma cells.

  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • Aspirate the culture medium and wash the cells with sterile Phosphate-Buffered Saline (PBS).

    • Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C to detach the cells.

    • Neutralize the trypsin by adding 4-5 volumes of complete growth medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh growth medium and plate into new culture flasks at a split ratio of 1:3 to 1:6.

b) VCaP Cell Culture Protocol

VCaP cells are derived from a vertebral metastasis of prostate cancer and express high levels of wild-type androgen receptor.

  • Growth Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2. VCaP cells grow slowly and may require conditioned media for optimal growth.

  • Subculturing:

    • VCaP cells are weakly adherent. Aspirate the medium, retaining it as conditioned medium.

    • Wash gently with PBS.

    • Add 1 mL of Trypsin-EDTA and incubate at 37°C until cells detach.

    • Neutralize with 2-3 volumes of conditioned medium.

    • Centrifuge at 300 x g for 5 minutes.

    • Resuspend the pellet in a mixture of fresh and conditioned medium (e.g., 9:1 ratio) and re-plate.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50) of this compound.

  • Protocol:

    • Seed LNCaP or VCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours at 37°C.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Treat with this compound (various concentrations) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) & Solubilize with DMSO D->E F 6. Read Absorbance (570 nm) E->F G 7. Analyze Data (Calculate IC50) F->G

Figure 2: Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V Staining)

This assay is used to quantify the percentage of cells undergoing apoptosis following treatment with this compound.

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blotting for Protein Expression

Western blotting is used to detect changes in the expression of key proteins in the AR signaling pathway (e.g., AR, PSA) after this compound treatment.

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-AR, anti-PSA, anti-ß-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Cell Cycle Analysis

This analysis determines the effect of this compound on the cell cycle progression of prostate cancer cells.

  • Protocol:

    • Treat cells with this compound for 24-48 hours.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Hypothetical Data Presentation

The following tables represent the type of quantitative data that could be generated from the experiments described above.

Table 1: Hypothetical IC50 Values of this compound

Cell LineTreatment DurationIC50 (µM)
LNCaP48 hours5.2
LNCaP72 hours2.8
VCaP48 hours8.1
VCaP72 hours4.5

Table 2: Hypothetical Apoptosis Induction by this compound (48h Treatment)

Cell LineThis compound Conc. (µM)% Early Apoptotic Cells% Late Apoptotic Cells
LNCaP0 (Control)3.11.5
LNCaP2.515.75.3
LNCaP5.028.410.1
VCaP0 (Control)2.51.1
VCaP5.012.94.8
VCaP10.025.19.7

Table 3: Hypothetical Effect of this compound on Cell Cycle Distribution (24h Treatment)

Cell LineThis compound Conc. (µM)% G0/G1 Phase% S Phase% G2/M Phase
LNCaP0 (Control)55.228.316.5
LNCaP5.072.115.412.5
VCaP0 (Control)60.125.514.4
VCaP10.075.812.112.1

Table 4: Hypothetical Protein Expression Changes Post-Pentomone Treatment (48h)

Cell LineTreatmentRelative AR ExpressionRelative PSA Expression
LNCaPControl1.001.00
LNCaP5 µM this compound0.450.30
VCaPControl1.001.00
VCaP10 µM this compound0.520.38

These hypothetical data suggest that this compound could inhibit cell growth, induce apoptosis, cause G0/G1 cell cycle arrest, and downregulate the expression of AR and its target gene PSA in LNCaP and VCaP cells, which would be consistent with the expected activity of a nonsteroidal antiandrogen. These protocols and data tables provide a robust framework for the initial preclinical evaluation of this compound or other novel antiandrogen compounds.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Pentomone in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Pentomone in human plasma. The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate quantification. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

This compound is a nonsteroidal antiandrogen that has been investigated as a prostate growth inhibitor.[1] Accurate determination of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic studies. This application note presents a detailed protocol for a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma, following established bioanalytical method validation guidelines.

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC24H26O5[2]
Molar Mass394.467 g·mol−1[1]
Chemical Structure(5aS,6aR,12aS,13aR)-4,8-dimethoxy-6,6-dimethyl-5a,6a,12,12a,13a,14-hexahydrochromeno[3,2-b]xanthen-13-one[1]

Experimental

Materials and Reagents
  • This compound reference standard (purity >98%)

  • This compound-d6 (stable isotope-labeled internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent

Liquid Chromatography Conditions
ParameterCondition
ColumnWaters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient30% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 30% B in 0.1 min, and equilibrate for 0.9 min
Injection Volume5 µL
Column Temperature40 °C
Autosampler Temperature10 °C
Mass Spectrometry Conditions
ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) TransitionsThis compound: m/z 395.2 → 297.1; this compound-d6 (IS): m/z 401.2 → 303.1
Collision Energy (CE)Optimized for each transition
Dwell Time100 ms
Source Temperature550 °C
IonSpray Voltage5500 V

Experimental Workflow

workflow LC-MS/MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_add Add Internal Standard (this compound-d6) plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant dilute Dilute with Water supernatant->dilute injection Inject into LC-MS/MS dilute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Workflow for this compound quantification in plasma.

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and this compound-d6 (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards and QC working solutions.

  • Spiking: Spike blank human plasma with the appropriate working solutions to create calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol
  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound-d6 internal standard working solution (concentration to be optimized).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean tube.

  • Add 100 µL of water to the supernatant.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation Summary

The method was validated according to the US FDA guidance for bioanalytical method validation.

Calibration Curve and Linearity
AnalyteRange (ng/mL)
This compound1 - 1000> 0.995
Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 15< 1585 - 115
Medium100< 15< 1585 - 115
High800< 15< 1585 - 115
Recovery
AnalyteLow QC (%)Medium QC (%)High QC (%)
This compound> 85> 85> 85
This compound-d6> 85> 85> 85
Stability

This compound was found to be stable in human plasma under the following conditions:

  • Bench-top: 4 hours at room temperature

  • Freeze-thaw: 3 cycles

  • Long-term: 30 days at -80 °C

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable means for the quantification of this compound in human plasma. The method has been validated over a suitable concentration range and has demonstrated acceptable precision, accuracy, and stability. This method is well-suited for supporting pharmacokinetic studies in drug development.

References

Application Notes and Protocols for Preparing Pentomone Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pentomone is a novel synthetic small molecule inhibitor targeting the hypothetical kinase "Signal Transduction Kinase 1" (STK1), a key regulator in the "Cell Proliferation and Survival Pathway" (CPSP). Due to its therapeutic potential in oncology, this compound is increasingly being used in in-vitro studies to elucidate its mechanism of action and evaluate its efficacy in various cancer cell lines. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible experimental results.

These application notes provide detailed protocols for the solubilization, storage, and use of this compound in cell culture experiments, ensuring optimal performance and stability.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Appearance White to off-white crystalline powder
Molecular Weight 450.5 g/mol
Purity (HPLC) ≥98%
Supplied as Lyophilized powder
Table 2: Solubility of this compound
SolventSolubilityNotes
DMSO ≥ 90 mg/mL (≥ 200 mM)Recommended for stock solutions.
Ethanol ~10 mg/mL (~22 mM)May require warming.
Water InsolubleDo not use for initial stock preparation.
Cell Culture Media < 0.1 mg/mL (< 0.22 mM)Prone to precipitation at higher concentrations.[1]
Table 3: Recommended Working Concentrations for this compound
Cell LineAssay TypeRecommended Concentration RangeNotes
MCF-7 (Breast Cancer) Cell Viability (72 hr)1 µM - 50 µMIC50 ~15 µM
A549 (Lung Cancer) Apoptosis Assay (48 hr)5 µM - 100 µMInduction of apoptosis observed at ≥ 20 µM
U-87 MG (Glioblastoma) Western Blot (p-STK1) (24 hr)0.5 µM - 25 µMInhibition of STK1 phosphorylation seen at 5 µM
HEK293 (Control) Cytotoxicity (48 hr)> 100 µMLow cytotoxicity observed in non-cancerous cell lines

Experimental Protocols

Materials and Reagents
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, amber microcentrifuge tubes or cryovials

  • Sterile, pyrogen-free water or PBS for dilutions

  • Sterile syringe filters (0.22 µm pore size, PTFE or nylon for DMSO compatibility)[2]

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Cell culture medium (pre-warmed to 37°C)[1]

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which is essential for minimizing the final DMSO concentration in the cell culture medium.[3][4]

  • Pre-analysis: Before opening, bring the vial of this compound powder to room temperature to prevent moisture condensation.

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound and volume of DMSO. The formula for this calculation is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 0.001 L * 450.5 g/mol * 1000 mg/g = 4.505 mg

    • Volume of DMSO = 1 mL

  • Dissolution: Carefully weigh out 4.505 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

  • Sterilization (Optional but Recommended): To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile amber tube. Use a filter material compatible with DMSO, such as PTFE or nylon.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile amber cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the 10 mM stock solution into cell culture medium to achieve the desired final concentration for treating cells.

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warming Medium: Ensure the complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C. Adding compounds to cold media can decrease solubility and lead to precipitation.

  • Intermediate Dilution (Recommended): To prevent precipitation, it is advisable to perform an intermediate dilution of the stock solution in pre-warmed medium. For example, to prepare a 10 µM working solution, first prepare a 100 µM intermediate solution.

    • Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium to make a 100 µM intermediate solution. Mix gently by pipetting.

  • Final Dilution: Add the required volume of the intermediate solution to your cell culture plates. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.

  • Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, typically ≤ 0.5%.

  • Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution appears cloudy or contains visible particles, the experiment should not proceed.

Mandatory Visualizations

G Workflow for this compound Stock and Working Solution Preparation cluster_stock Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation (e.g., 10 µM) start Start: this compound Powder weigh Weigh 4.505 mg this compound start->weigh Equilibrate to RT add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve filter Sterile Filter (0.22 µm) dissolve->filter Optional aliquot Aliquot into Vials filter->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment intermediate Prepare 100 µM Intermediate (1 µL stock in 99 µL media) thaw->intermediate prewarm Pre-warm Media to 37°C prewarm->intermediate final_dilution Add to Culture Plate (e.g., 100 µL to 1 mL media) intermediate->final_dilution end Final Concentration: 10 µM final_dilution->end G Hypothetical Signaling Pathway of this compound Action cluster_pathway Cell Proliferation and Survival Pathway (CPSP) GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds STK1 STK1 GFR->STK1 Activates Downstream Downstream Effector STK1->Downstream Phosphorylates TF Transcription Factor Downstream->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes This compound This compound This compound->STK1 Inhibits

References

Application Notes and Protocols for In Vivo Efficacy Testing of Pentomone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentomone is a novel nonsteroidal antiandrogen (NSAA) designed as a potent prostate growth inhibitor.[1] Like other NSAAs, this compound functions as a direct antagonist of the androgen receptor (AR), competitively inhibiting the binding of androgens such as testosterone and dihydrotestosterone (DHT).[2][3] This mechanism disrupts the downstream signaling cascade that promotes cell proliferation and survival in androgen-sensitive tissues like the prostate. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in two standard preclinical animal models: the testosterone-induced Benign Prostatic Hyperplasia (BPH) rat model and a human prostate cancer xenograft mouse model.

Mechanism of Action: Androgen Receptor Signaling

Androgen receptor signaling is a critical pathway for the growth and survival of prostate cells. In the absence of a ligand, the AR resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs). The binding of androgens like testosterone (T) or its more potent metabolite, dihydrotestosterone (DHT), induces a conformational change in the AR. This change causes the dissociation of HSPs, leading to receptor dimerization and translocation into the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in cell growth, proliferation, and survival, such as Prostate-Specific Antigen (PSA).[1][4] this compound exerts its therapeutic effect by competitively binding to the AR's ligand-binding domain, preventing androgen binding and subsequent nuclear translocation and gene transcription.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T Testosterone/ DHT AR_HSP AR-HSP Complex T->AR_HSP Binds AR_Active Active AR AR_HSP->AR_Active HSPs dissociate AR_Dimer AR Dimer AR_Active->AR_Dimer Dimerization This compound This compound This compound->AR_HSP Blocks ARE ARE (DNA) AR_Dimer->ARE Binds cluster_nucleus cluster_nucleus AR_Dimer->cluster_nucleus Translocation Transcription Gene Transcription (e.g., PSA) ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Androgen receptor signaling pathway and this compound's mechanism of action.

Model 1: Testosterone-Induced Benign Prostatic Hyperplasia (BPH) in Rats

This model is ideal for evaluating the efficacy of this compound in a non-cancerous prostate growth context, mimicking the pathophysiology of BPH.

Experimental Protocol

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Age: 10-12 weeks.

  • Housing: Standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Minimum of 7 days before the start of the experiment.

2. BPH Induction:

  • Surgical Procedure: Animals undergo bilateral orchiectomy (castration) to eliminate endogenous testosterone production. A sham surgery is performed on the control group. Allow a 7-day recovery period.

  • Hormone Administration: Following recovery, induce BPH in castrated rats by daily subcutaneous (s.c.) injections of testosterone propionate (TP) dissolved in a vehicle like corn or olive oil. A typical dose is 3-5 mg/kg. The sham group receives vehicle injections only. Continue TP injections for the duration of the study (typically 28 days).

3. This compound Administration:

  • Grouping: Randomly assign the BPH-induced animals into vehicle and this compound treatment groups (n=8-10 per group). A positive control group treated with a known BPH drug like finasteride (e.g., 5 mg/kg, oral) is recommended.

  • Dosing: Administer this compound orally (p.o.) via gavage once daily. The dose range should be determined by prior pharmacokinetic and tolerability studies.

  • Duration: Treatment should commence concurrently with TP administration and continue for 28 days.

4. Efficacy Endpoints and Measurements:

  • Prostate Weight: At the end of the study, euthanize the animals and carefully dissect the entire prostate gland. Blot dry and record the wet weight. Calculate the prostate index (prostate weight / body weight x 100).

  • Serum Analysis: Collect blood via cardiac puncture at necropsy. Measure serum levels of testosterone, DHT, and PSA using commercially available ELISA kits.

  • Histopathology: Fix prostate tissues in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Evaluate for changes in epithelial thickness and glandular hyperplasia.

Mock Efficacy Data
GroupTreatmentDose (mg/kg, p.o.)nProstate Weight (g)Prostate IndexSerum DHT (pg/mL)
1Sham-80.45 ± 0.050.12 ± 0.01150 ± 25
2BPH + Vehicle-101.85 ± 0.210.48 ± 0.041250 ± 150
3BPH + Finasteride5100.95 ± 0.15 0.25 ± 0.03450 ± 60
4BPH + this compound10101.21 ± 0.18**0.32 ± 0.04**1180 ± 130
5BPH + this compound30100.88 ± 0.130.23 ± 0.03***1210 ± 145
*Data are represented as mean ± SD. **p<0.01, **p<0.001 vs. BPH + Vehicle. Data is hypothetical.

Model 2: Human Prostate Cancer Xenograft in Mice

This model assesses the anti-tumor efficacy of this compound in an androgen-sensitive prostate cancer context. The LNCaP and VCaP cell lines are commonly used as they express the androgen receptor and are responsive to androgen stimulation.

Experimental Workflow

Xenograft_Workflow cluster_setup Study Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Acclimatize Animal Acclimatization (Athymic Nude Mice) Implantation Subcutaneous Cell Implantation Acclimatize->Implantation Cell_Culture Prostate Cancer Cell Culture (LNCaP or VCaP) Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Grouping Randomization into Groups (Tumor Volume ~100-150 mm³) Tumor_Growth->Grouping Treatment Daily Oral Dosing (Vehicle, this compound, Enzalutamide) Grouping->Treatment Endpoint Endpoint Measurements (Tumor Volume, Body Weight) Treatment->Endpoint Necropsy Necropsy & Sample Collection (Tumors, Blood) Endpoint->Necropsy Analysis Biomarker Analysis (Serum PSA, IHC) Necropsy->Analysis

Workflow for a prostate cancer xenograft efficacy study.
Experimental Protocol

1. Animal Model:

  • Species: Male athymic nude mice (e.g., BALB/c nude or NOD-SCID).

  • Age: 6-8 weeks.

  • Housing & Acclimatization: As described for the rat BPH model.

2. Tumor Implantation:

  • Cell Lines: LNCaP or VCaP cells are suitable for androgen-dependent studies.

  • Preparation: Harvest cells during the logarithmic growth phase. Resuspend cells in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5-10 x 10^6 cells per 100-200 µL.

  • Implantation: Subcutaneously inject the cell suspension into the right flank of each mouse.

3. Tumor Growth and Treatment:

  • Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Dosing: Administer this compound (p.o., daily) at various doses. Include a vehicle control group and a positive control group (e.g., Enzalutamide at 10 mg/kg).

  • Duration: Continue treatment for 21-28 days, or until tumors in the control group reach a predetermined endpoint size.

4. Efficacy Endpoints and Measurements:

  • Tumor Growth Inhibition (TGI): The primary endpoint is the change in tumor volume over time. TGI (%) can be calculated at the end of the study.

  • Body Weight: Monitor body weight 2-3 times per week as a measure of general toxicity.

  • Serum PSA: At the study endpoint, collect blood and measure serum PSA levels by ELISA. Normalize PSA levels to tumor weight or volume.

  • Immunohistochemistry (IHC): Analyze excised tumors for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) to understand the cellular effects of this compound.

Mock Efficacy Data
GroupTreatmentDose (mg/kg, p.o.)nFinal Tumor Volume (mm³)TGI (%)Serum PSA (ng/mL)
1Vehicle-101250 ± 210-85 ± 15
2Enzalutamide1010380 ± 95 7022 ± 8
3This compound2510650 ± 150 4845 ± 11
4This compound5010410 ± 110 6728 ± 9
*Data are represented as mean ± SD. **p<0.01, **p<0.001 vs. Vehicle. TGI: Tumor Growth Inhibition. Data is hypothetical, based on LNCaP xenograft model.

References

Troubleshooting & Optimization

troubleshooting Pentomone precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pentomone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to this compound precipitation in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I dilute the DMSO stock into my aqueous buffer?

A1: This is a common phenomenon known as "precipitation upon dilution" and occurs because this compound is a hydrophobic molecule with low intrinsic solubility in water.[1][2] When the concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes drastically from organic to aqueous. The DMSO is no longer concentrated enough to keep the this compound dissolved, causing it to crash out of solution if its concentration exceeds its aqueous solubility limit.[3]

Q2: What is the recommended maximum final concentration of DMSO in my experiments?

A2: To avoid both precipitation and potential solvent-induced toxicity in cell-based assays, it is recommended to keep the final concentration of DMSO below 0.5% (v/v).[1][2] Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.

Q3: How does the pH of the buffer affect this compound solubility?

A3: The solubility of ionizable compounds is often dependent on the pH of the solution. For a compound like this compound, which is a weak base (hypothetical pKa = 7.8), its solubility increases in acidic conditions (pH < pKa) where it becomes protonated and more polar. Conversely, in neutral or basic conditions (pH > pKa), it is predominantly in its less soluble, neutral form.

Q4: Can I use co-solvents or other excipients to improve this compound solubility?

A4: Yes, co-solvents and other solubilizing agents can significantly improve the solubility of hydrophobic compounds. For this compound, co-solvents like PEG 400 or ethanol, and excipients such as cyclodextrins, can be used to prepare formulations with enhanced aqueous solubility. However, it is crucial to test the compatibility and potential for toxicity of these agents in your specific experimental system.

Q5: How should I prepare and store this compound stock solutions?

A5: this compound stock solutions are best prepared in a high-purity, anhydrous organic solvent like DMSO at a high concentration (e.g., 10-50 mM). To prepare, weigh the desired amount of this compound powder, add the appropriate volume of DMSO, and facilitate dissolution by vortexing or brief sonication. Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution
  • Possible Cause: The final concentration of this compound in the aqueous buffer is above its solubility limit.

    • Solution: Decrease the final working concentration of this compound. Determine the maximum achievable concentration by performing a kinetic solubility test (see Protocol 2).

  • Possible Cause: Improper mixing technique leading to localized high concentrations.

    • Solution: Add the this compound stock solution dropwise into the vortexing aqueous buffer. This ensures rapid dispersion and prevents localized supersaturation.

  • Possible Cause: Temperature shock from mixing cold and warm solutions.

    • Solution: Pre-warm both the this compound stock aliquot and the aqueous buffer to the experimental temperature (e.g., 37°C for cell culture) before mixing.

Issue 2: Cloudiness or Visible Particulates in the Working Solution
  • Possible Cause: Formation of fine precipitates or aggregates over time.

    • Solution: Prepare the working solution fresh for each experiment. If the solution appears cloudy, briefly sonicate it to break up small aggregates. Always visually inspect the solution before use.

  • Possible Cause: The buffer components are precipitating due to a high percentage of organic co-solvent.

    • Solution: Ensure the final concentration of all organic solvents (e.g., DMSO, ethanol) is as low as possible and compatible with the buffer system.

Issue 3: Inconsistent Experimental Results
  • Possible Cause: Adsorption of the hydrophobic this compound to plastic labware.

    • Solution: Use low-adhesion microcentrifuge tubes and pipette tips. Pre-rinsing the pipette tip with the solution before transferring can also help.

  • Possible Cause: Incomplete dissolution of the stock solution.

    • Solution: After preparing the stock solution, centrifuge it at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved microcrystals. Use only the clear supernatant for your experiments.

Quantitative Data

Table 1: Kinetic Solubility of this compound in Common Buffers
Buffer (pH 7.4)Maximum Kinetic Solubility (µM) at 25°CFinal DMSO (%)
PBS (Phosphate-Buffered Saline)2.50.5
HEPES3.10.5
Tris-HCl2.80.5
DMEM + 10% FBS15.20.5

Note: The presence of proteins, such as those in Fetal Bovine Serum (FBS), can help to solubilize hydrophobic compounds.

Table 2: Effect of pH on this compound Solubility in Citrate-Phosphate Buffer
pHMaximum Kinetic Solubility (µM) at 25°CFinal DMSO (%)
5.055.80.5
6.025.10.5
7.08.30.5
7.43.50.5
8.01.20.5
Table 3: Recommended Co-solvents for this compound Formulation
Co-solvent/ExcipientRecommended Starting Concentration (v/v or w/v)Notes
PEG 4005 - 10%Generally well-tolerated in many assays.
Ethanol1 - 5%Can be toxic to cells at higher concentrations.
HP-β-Cyclodextrin1 - 5%Forms inclusion complexes to enhance solubility.
Polysorbate 80 (Tween® 80)0.1 - 1%A non-ionic surfactant; check for assay interference.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Objective: To prepare a concentrated stock solution of this compound in DMSO.

  • Materials: this compound powder, anhydrous DMSO, sterile low-adhesion microcentrifuge tubes, analytical balance, vortex mixer, sonicator.

  • Procedure:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh the desired amount of this compound powder (e.g., 4.25 mg for a 1 mL stock of a 425.5 g/mol compound).

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., 1 mL for 4.25 mg).

    • Vortex the tube vigorously for 2-3 minutes.

    • If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: Kinetic Solubility Assay for this compound
  • Objective: To determine the maximum soluble concentration of this compound in a specific aqueous buffer upon dilution from a DMSO stock.

  • Materials: 10 mM this compound stock in DMSO, target aqueous buffer, 96-well microplate, plate shaker, plate reader or HPLC system.

  • Procedure:

    • Prepare a serial dilution of the 10 mM this compound stock in DMSO.

    • Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of the target aqueous buffer in a 96-well plate. This maintains a constant final DMSO concentration.

    • Seal the plate and incubate it on a plate shaker at a constant temperature (e.g., 25°C) for 2-4 hours to allow it to reach equilibrium.

    • After incubation, analyze the plate for precipitation. This can be done visually or by measuring light scattering with a plate reader.

    • To quantify the dissolved concentration, filter the samples through a 0.22 µm filter plate to remove any precipitate.

    • Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV.

    • The highest concentration that remains in solution is the kinetic solubility.

Protocol 3: Preparation of this compound Working Solutions in Aqueous Buffer
  • Objective: To prepare a diluted working solution of this compound in an aqueous buffer while minimizing precipitation.

  • Materials: 10 mM this compound stock in DMSO, pre-warmed sterile aqueous buffer, sterile low-adhesion microcentrifuge tubes, vortex mixer.

  • Procedure:

    • Thaw a single-use aliquot of the 10 mM this compound stock and pre-warm it to the experimental temperature.

    • Prepare an intermediate dilution of the stock in DMSO if a very low final concentration is required. This helps to reduce the volume of stock added to the buffer.

    • Place the required volume of pre-warmed aqueous buffer in a sterile tube.

    • While vigorously vortexing the buffer, add the required volume of the this compound stock (or intermediate dilution) drop-by-drop to the side of the tube.

    • Continue vortexing for an additional 30 seconds to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation. Use the solution immediately.

Visualizations

Pentomone_Signaling_Pathway This compound This compound Receptor Tyrosine Kinase Receptor (TKR) This compound->Receptor Inhibits P_Receptor P-TKR Receptor->P_Receptor Autophosphorylation PI3K PI3K P_Receptor->PI3K AKT AKT PI3K->AKT P_AKT P-AKT AKT->P_AKT mTOR mTOR P_AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Troubleshooting_Workflow Start This compound Precipitation Observed Check_Conc Is Final Concentration > 5 µM? Start->Check_Conc Lower_Conc Reduce Final Concentration Check_Conc->Lower_Conc Yes Check_DMSO Is Final DMSO > 0.5%? Check_Conc->Check_DMSO No Lower_Conc->Check_DMSO Lower_DMSO Optimize Dilution to Lower DMSO Check_DMSO->Lower_DMSO Yes Check_Mixing Review Mixing Technique Check_DMSO->Check_Mixing No Lower_DMSO->Check_Mixing Improve_Mixing Add Stock to Vortexing Buffer Check_Mixing->Improve_Mixing No (Improper) Consider_Formulation Still Precipitating? Consider Formulation Check_Mixing->Consider_Formulation Yes (Proper) Improve_Mixing->Consider_Formulation Use_Cosolvent Use Co-solvent (e.g., PEG 400) Consider_Formulation->Use_Cosolvent Yes Success Solution is Clear: Proceed with Experiment Consider_Formulation->Success No (Issue Resolved) Use_Cosolvent->Success

References

Technical Support Center: Pentomone Dosage Adjustment for Prostate Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for adjusting Pentomone dosage in different prostate cancer xenograft models.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting doses of this compound for common prostate cancer xenograft models?

A1: The optimal starting dose of this compound can vary significantly depending on the specific xenograft model (both cell line-derived and patient-derived) and its intrinsic sensitivity to the drug. As a general guideline, we recommend initiating dose-finding studies based on the following ranges, which have been established through preliminary in-house studies.

Table 1: Recommended Starting Dose Ranges for this compound in Various Prostate Cancer Xenograft Models

Xenograft ModelTypeAndrogen SensitivityRecommended Starting Dose Range (mg/kg, daily)Notes
LNCaPCell Line-Derived (CDX)Sensitive10 - 25Highly sensitive model, monitor for rapid tumor regression.
VCaPCell Line-Derived (CDX)Sensitive15 - 30Expresses high levels of Androgen Receptor (AR).
CWR22Patient-Derived (PDX)Sensitive20 - 40Retains hormonal responsiveness.[1]
PC-3Cell Line-Derived (CDX)Insensitive25 - 50Aggressive, castration-resistant model.
DU145Cell Line-Derived (CDX)Insensitive30 - 60Androgen-independent model.
LuCaP 35Patient-Derived (PDX)Castration-Resistant35 - 70Represents a more advanced disease state.[1]

Q2: How does the route of administration affect this compound dosage?

A2: The route of administration significantly impacts the bioavailability and, consequently, the effective dosage of this compound. Oral gavage (PO) and intraperitoneal (IP) injection are the most common routes for preclinical xenograft studies.

  • Oral Gavage (PO): Generally requires a higher dose due to potential first-pass metabolism in the liver. Ensure consistent formulation and gavage technique to minimize variability.[2]

  • Intraperitoneal (IP) Injection: Typically results in higher bioavailability compared to oral administration, thus requiring a lower dose.

It is crucial to conduct pharmacokinetic (PK) studies to determine the exposure levels achieved by different routes and adjust the dosage accordingly to reach the desired therapeutic window.

Q3: What is the primary mechanism of action of this compound and which signaling pathways are affected?

A3: this compound is a potent inhibitor of the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation in prostate cancer.[3] By targeting key kinases in this pathway, this compound induces apoptosis and inhibits tumor growth. It has also been observed to downregulate the expression of the Androgen Receptor (AR), making it effective in both androgen-sensitive and castration-resistant models.

Pentomone_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound This compound->PI3K inhibits AR Androgen Receptor (AR) This compound->AR downregulates AR_Signaling AR Signaling AR->AR_Signaling

Caption: this compound's mechanism of action on the PI3K/AKT and AR signaling pathways.

Troubleshooting Guide

Problem 1: High variability in tumor response within the same treatment group.

  • Potential Causes:

    • Inconsistent Drug Administration: Variability in gavage or injection technique can lead to inconsistent drug exposure.[2]

    • Differences in Animal Health: Underlying health issues in individual animals can affect drug metabolism and tumor growth.

    • Tumor Implantation Technique: Variations in the number of cells injected, injection site, and technique can lead to differences in initial tumor take and growth rates.

    • Tumor Heterogeneity: Particularly in PDX models, inherent differences in the tumor tissue can lead to varied responses.

  • Troubleshooting Steps:

    • Standardize Drug Administration: Ensure the drug suspension is homogenous before each administration. Train all personnel on a consistent administration technique.

    • Animal Health Monitoring: Closely monitor animal health and exclude any animals that show signs of illness not related to the tumor or treatment.

    • Refine Implantation Protocol: Ensure cells are in the logarithmic growth phase and have high viability before implantation. Standardize the injection volume and location.

    • Increase Sample Size: A larger number of animals per group can help to statistically mitigate the effects of individual animal variability.

Problem 2: Lack of tumor response or tumor progression despite this compound treatment.

  • Potential Causes:

    • Suboptimal Dosing or Schedule: The dose or frequency of this compound administration may not be sufficient to achieve adequate target inhibition in the tumor tissue.

    • Primary or Acquired Resistance: The tumor model may be intrinsically resistant to this compound, or it may have developed resistance during the course of the study.

    • Poor Drug Bioavailability: Issues with the drug formulation or the animal's ability to absorb the drug can lead to low systemic exposure.

    • Incorrect Model Selection: The chosen xenograft model may not be dependent on the PI3K/AKT pathway for its growth and survival.

  • Troubleshooting Steps:

    • Dose Escalation Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and identify a more efficacious dose.

    • Pharmacodynamic (PD) Analysis: Collect tumor samples at various time points after treatment to assess the level of target inhibition (e.g., phosphorylated AKT) to confirm the drug is reaching its target.

    • Evaluate Combination Therapy: Consider combining this compound with other agents that have a different mechanism of action.

    • Characterize the Xenograft Model: Ensure the chosen model has the appropriate molecular characteristics (e.g., activated PI3K/AKT pathway) for sensitivity to this compound.

Troubleshooting_Workflow Start Start: High Variability or Lack of Response Check_Admin Review Drug Administration Protocol Start->Check_Admin Check_Health Assess Animal Health Records Start->Check_Health Check_Implant Verify Tumor Implantation Technique Start->Check_Implant Dose_Esc Conduct Dose Escalation Study Start->Dose_Esc Lack of Response Increase_N Increase Sample Size Check_Admin->Increase_N Check_Health->Increase_N Check_Implant->Increase_N End Optimized Protocol Increase_N->End PD_Analysis Perform Pharmacodynamic Analysis Dose_Esc->PD_Analysis Combo_Therapy Consider Combination Therapy PD_Analysis->Combo_Therapy Reval_Model Re-evaluate Xenograft Model Selection PD_Analysis->Reval_Model Combo_Therapy->End Reval_Model->End

References

Technical Support Center: Minimizing Pentomone Cytotoxicity in Non-Target Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Pentomone's off-target cytotoxicity.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments with this compound.

Issue 1: High Cytotoxicity Observed in Non-Target Control Cell Lines

Question: I am observing significant cell death in my non-target control cell line (e.g., a cell line that does not express the androgen receptor) at concentrations where I expect to see only on-target effects in my prostate cancer cell line. What could be the cause?

Answer: This is a critical observation and suggests that the concentration of this compound used may be too high, leading to off-target effects.[1][2] this compound is known to induce apoptosis through off-target inhibition of the PI3K/AKT/mTOR signaling pathway at supra-therapeutic concentrations.

Troubleshooting Steps:

  • Confirm the Therapeutic Window: It is essential to establish a therapeutic window by performing parallel concentration-response experiments for both on-target activity (e.g., androgen receptor inhibition) and general cytotoxicity.[1]

  • Lower this compound Concentration: Reduce the concentration of this compound to the lowest level that still provides the desired on-target effect.[3]

  • Assess Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell lines (typically <0.5%) and run a vehicle-only control.[1]

  • Use an Orthogonal Assay: Confirm the cytotoxicity results with a different type of viability assay (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH release) to rule out assay-specific interference.

Logical Troubleshooting Workflow for Unexpected Cytotoxicity

G start High Cytotoxicity in Non-Target Cells Observed check_conc Is this compound concentration within the established therapeutic window? start->check_conc check_solvent Is final solvent concentration non-toxic (<0.5%)? check_conc->check_solvent Yes action_lower_conc Action: Lower this compound concentration. Re-run dose-response. check_conc->action_lower_conc No check_controls Are vehicle-only controls showing no toxicity? check_solvent->check_controls Yes action_adjust_solvent Action: Lower solvent concentration in stock solution. check_solvent->action_adjust_solvent No run_orthogonal Confirm with an orthogonal cytotoxicity assay (e.g., LDH release) check_controls->run_orthogonal Yes conclusion_solvent Conclusion: Solvent is contributing to cytotoxicity check_controls->conclusion_solvent No conclusion_off_target Conclusion: Observed effect is likely a true off-target cytotoxicity run_orthogonal->conclusion_off_target Cytotoxicity Confirmed conclusion_assay Conclusion: This compound may be interfering with the assay run_orthogonal->conclusion_assay Cytotoxicity Not Confirmed action_rerun_assay Action: Use alternative assay to validate findings. conclusion_assay->action_rerun_assay

Caption: Troubleshooting workflow for high cytotoxicity in non-target cells.

Issue 2: High Variability in Cytotoxicity Assay Results

Question: My replicate wells in the cytotoxicity assay show high variability. What are the common causes and how can I fix this?

Answer: High variability between replicates can mask the true effect of this compound. Common causes include inconsistent cell seeding, pipetting errors, and "edge effects" in the microplate.

Troubleshooting Steps:

  • Optimize Cell Seeding Density: Ensure cells are in a logarithmic growth phase and evenly distributed. A titration experiment to find the optimal seeding density for each cell line is recommended.

  • Improve Pipetting Technique: Use calibrated pipettes and ensure consistent, slow pipetting to avoid bubbles. When adding reagents, place the tip at the same angle and depth in each well.

  • Mitigate Edge Effects: The outer wells of a microplate are prone to evaporation. Fill these perimeter wells with sterile PBS or media without cells and do not use them for experimental data.

  • Ensure Complete Solubilization (for MTT/XTT assays): After incubation with the tetrazolium salt, ensure the formazan crystals are completely dissolved before reading the absorbance. Use an appropriate solubilization solution like DMSO and mix thoroughly.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's on-target and off-target effects?

A1: this compound's on-target effect is as a nonsteroidal antiandrogen, designed to inhibit prostate growth. Its off-target cytotoxic effect, observed at higher concentrations, is due to the inhibition of key kinases in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation in many cell types. This inhibition leads to the induction of apoptosis.

This compound Off-Target Signaling Pathway

G cluster_pathway PI3K/AKT/mTOR Pathway This compound This compound (High Concentration) mTOR mTOR This compound->mTOR Inhibits PI3K PI3K AKT AKT PI3K->AKT AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: this compound's off-target inhibition of the mTOR pathway.

Q2: How can I design an experiment to differentiate between on-target and off-target cytotoxicity?

A2: A robust experimental design using appropriate controls is key. You should test this compound on a panel of cell lines:

  • Target-Positive Cell Line: A prostate cancer cell line expressing the androgen receptor (e.g., LNCaP).

  • Target-Negative Cell Line: A cell line that does not express the androgen receptor (e.g., HEK293). An effect observed in the target-negative cell line is, by definition, off-target. Comparing the IC50 (or CC50) values between these lines will help quantify the therapeutic window.

Q3: Are there specific assay types that are recommended or should be avoided when assessing this compound's cytotoxicity?

A3: It is highly recommended to use at least two different methods to assess cell viability to ensure your results are not an artifact of a specific assay's chemistry.

  • Recommended:

    • Metabolic Assays (e.g., MTT, MTS): Measure the metabolic activity of viable cells.

    • Membrane Integrity Assays (e.g., LDH release, Trypan Blue): Measure the leakage of cellular components from dead cells.

    • ATP-based Assays: Measure ATP levels, which are proportional to the number of viable cells.

  • Considerations: Since this compound's off-target effect can involve metabolic pathways, a discrepancy between a metabolic assay (like MTT) and a membrane integrity assay (like LDH) could indicate metabolic impairment preceding cell death.

Quantitative Data Summary

The following tables present representative data for this compound's activity in different cell lines.

Table 1: this compound Cytotoxicity (IC50) in Target vs. Non-Target Cell Lines

Cell LinePrimary Target (Androgen Receptor)This compound IC50 (µM)
LNCaPExpressed15.5
VCaPExpressed12.8
HEK293Not Expressed1.2
HeLaNot Expressed0.9

Data are representative. Actual values may vary based on experimental conditions.

Table 2: Effect of mTOR Activator on this compound Cytotoxicity in a Non-Target Cell Line (HEK293)

TreatmentThis compound (1 µM)MHY1485 (mTOR Activator)Cell Viability (%)
Vehicle Control--100%
This compound Only+-52%
This compound + MHY1485++85%
MHY1485 Only-+98%

This data suggests that activating the mTOR pathway can partially rescue cells from this compound's off-target cytotoxicity.

Experimental Protocols

Protocol 1: Standard MTT Cytotoxicity Assay

This protocol is used to assess the effect of this compound on cell metabolic activity, an indicator of cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator (37°C, 5% CO2).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently on a plate shaker for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (set to 100% viability) and plot the results to determine the IC50 value.

Experimental Workflow for On- and Off-Target Assessment

G start Start seed_target Seed Target Cells (e.g., LNCaP) start->seed_target seed_nontarget Seed Non-Target Cells (e.g., HEK293) start->seed_nontarget treat_plates Prepare Serial Dilution of this compound and Treat Both Plates seed_target->treat_plates seed_nontarget->treat_plates incubate Incubate for Desired Time (e.g., 48h) treat_plates->incubate assay Perform Cytotoxicity Assay (e.g., MTT or LDH) incubate->assay read Read Plates on Microplate Reader assay->read analyze Analyze Data: Calculate IC50 for each cell line read->analyze compare Compare IC50 Values (Target vs. Non-Target) analyze->compare end Determine Therapeutic Window compare->end

Caption: Workflow for comparing this compound's on- and off-target cytotoxicity.

Protocol 2: LDH Release Assay for Membrane Integrity

This assay quantifies lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay Protocol. In addition to vehicle controls, prepare a "maximum LDH release" control for each cell line by adding a lysis solution (e.g., 1% Triton X-100) to several wells 45 minutes before the end of the incubation period.

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).

  • Data Analysis: Subtract the background absorbance (from media-only wells) from all readings. Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

References

Validation & Comparative

A Comparative Guide: The Efficacy of Pentomone and Bicalutamide in Androgen Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the efficacy of Pentomone and Bicalutamide is not feasible due to a significant lack of publicly available data for this compound. this compound, also known as Lilly 113935 or LY-113935, is a nonsteroidal antiandrogen that was synthesized and assayed in 1978. However, it was never marketed, and there is a notable absence of published preclinical or clinical data detailing its efficacy, mechanism of action, or experimental protocols.

This guide will therefore provide a comprehensive overview of the well-established efficacy and mechanisms of Bicalutamide, a widely used antiandrogen, to serve as a valuable reference for researchers, scientists, and drug development professionals.

Bicalutamide: A Profile in Androgen Receptor Inhibition

Bicalutamide is a non-steroidal antiandrogen medication that has been extensively studied and utilized in the treatment of prostate cancer. It functions as a competitive antagonist of the androgen receptor (AR), thereby inhibiting the downstream signaling pathways that promote the growth of prostate cancer cells.

Mechanism of Action

Bicalutamide exerts its therapeutic effect by directly binding to the ligand-binding domain of the androgen receptor. This competitive inhibition prevents the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT). The binding of Bicalutamide to the AR leads to a conformational change in the receptor that is different from that induced by agonist binding. This altered conformation prevents the proper interaction of the AR with coactivator proteins, which are essential for the transcription of androgen-responsive genes. Consequently, the downstream signaling cascade that promotes cell proliferation and survival is disrupted.

Bicalutamide_Mechanism Mechanism of Action of Bicalutamide cluster_extracellular Extracellular Space cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens AR_HSP AR-HSP Complex Androgens->AR_HSP Displaces HSP AR Androgen Receptor AR->AR_HSP Bound Bicalutamide Bicalutamide Bicalutamide->AR_HSP Competitively Binds HSP Heat Shock Proteins HSP->AR_HSP AR_Androgen AR-Androgen Complex AR_HSP->AR_Androgen Forms AR_Bicalutamide AR-Bicalutamide Complex AR_HSP->AR_Bicalutamide Forms ARE Androgen Response Element AR_Androgen->ARE Binds AR_Bicalutamide->ARE Binding Inhibited Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Initiates Blocked_Transcription Blocked Gene Transcription ARE->Blocked_Transcription

Figure 1: Simplified signaling pathway illustrating Bicalutamide's mechanism of action.

Efficacy Data

The efficacy of Bicalutamide has been evaluated in numerous clinical trials, both as a monotherapy and in combination with other treatments for prostate cancer.

Clinical Endpoint Bicalutamide Monotherapy (150 mg/day) Bicalutamide (50 mg/day) + LHRH Agonist Placebo + LHRH Agonist Reference
Median Time to Progression (Advanced Prostate Cancer) 33.5 months40.7 months28.3 months[1]
Overall Survival (Locally Advanced Prostate Cancer) Similar to castration--[1]
Prostate-Specific Antigen (PSA) Response Significant reduction in PSA levelsSignificant reduction in PSA levels-[2]
Experimental Protocols

The following outlines a typical experimental protocol used to assess the efficacy of antiandrogen therapies like Bicalutamide in a preclinical setting.

Cell-Based Proliferation Assay

  • Objective: To determine the in vitro efficacy of Bicalutamide in inhibiting the proliferation of androgen-sensitive prostate cancer cells.

  • Cell Line: LNCaP (human prostate adenocarcinoma cells), which express a functional androgen receptor.

  • Methodology:

    • LNCaP cells are cultured in a suitable medium, typically RPMI-1640 supplemented with fetal bovine serum (FBS).

    • Prior to the experiment, cells are androgen-deprived by culturing in a medium with charcoal-stripped FBS for 24-48 hours.

    • Cells are then seeded into 96-well plates.

    • Varying concentrations of Bicalutamide are added to the wells, followed by stimulation with a synthetic androgen, such as R1881.

    • Control groups include cells treated with vehicle (e.g., DMSO), R1881 alone, and Bicalutamide alone.

    • The plates are incubated for a specified period (e.g., 72 hours).

    • Cell proliferation is assessed using a colorimetric assay, such as the MTT or WST-1 assay, which measures metabolic activity as an indicator of cell viability.

    • The results are expressed as a percentage of the proliferation observed in the androgen-stimulated control group.

Experimental_Workflow Experimental Workflow for Cell Proliferation Assay Start Start Cell_Culture Culture LNCaP Cells Start->Cell_Culture Androgen_Deprivation Androgen Deprivation (Charcoal-Stripped FBS) Cell_Culture->Androgen_Deprivation Seeding Seed Cells in 96-well Plates Androgen_Deprivation->Seeding Treatment Add Bicalutamide and Androgen (R1881) Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation Assay Perform MTT/WST-1 Assay Incubation->Assay Data_Analysis Analyze Proliferation Data Assay->Data_Analysis End End Data_Analysis->End

Figure 2: A typical experimental workflow for assessing antiandrogen efficacy in vitro.

Conclusion

While a direct comparison with this compound is not possible due to the absence of available data, Bicalutamide stands as a well-characterized and effective androgen receptor antagonist. Its mechanism of action is well understood, and its clinical efficacy in the management of prostate cancer is supported by extensive research. The provided experimental protocols and diagrams offer a foundational understanding for researchers in the field of androgen receptor-targeted therapies. Future research that uncovers data on early-stage antiandrogens like this compound would be necessary to enable the comprehensive comparative analyses that are crucial for advancing drug development.

References

Pentomone vs. Enzalutamide: A Comparative Guide to Androgen Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Pentomone and Enzalutamide, focusing on their interaction with the androgen receptor (AR), a critical target in prostate cancer research and therapy. While Enzalutamide is a well-characterized, potent AR inhibitor, publicly available quantitative data on the AR binding affinity of this compound, a nonsteroidal antiandrogen synthesized in 1978, is limited. This guide therefore focuses on the established properties of Enzalutamide and provides a comprehensive experimental protocol for assessing androgen receptor binding, which would be applicable to both compounds.

Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus and regulates the expression of genes involved in cell proliferation and survival.[1][2][3] In prostate cancer, the AR signaling pathway is often constitutively active, driving tumor growth.

Enzalutamide is a second-generation nonsteroidal antiandrogen that acts as a potent and selective AR inhibitor.[4][5] Its mechanism of action is multi-faceted, involving:

  • Competitive inhibition of androgen binding: Enzalutamide binds to the ligand-binding domain (LBD) of the AR with high affinity, directly competing with endogenous androgens.

  • Inhibition of nuclear translocation: By binding to the AR, Enzalutamide induces a conformational change that prevents the receptor from translocating from the cytoplasm to the nucleus.

  • Impairment of DNA binding and coactivator recruitment: Even if some AR molecules were to reach the nucleus, Enzalutamide-bound receptors are unable to effectively bind to androgen response elements (AREs) on DNA and recruit the necessary coactivators for gene transcription.

Quantitative Analysis of Androgen Receptor Binding

The binding affinity of a compound to the androgen receptor is a key determinant of its potency as an inhibitor. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki).

Enzalutamide:

ParameterValue (nM)Cell Line/SystemReference
IC5021.4LNCaP cells
IC50100LNCaP cells (eGFP assay)
IC50 (competitive inhibition of ¹⁸F-FDHT binding)21.4 ± 4.4LNCaP cells

This compound:

Quantitative data for the androgen receptor binding affinity (IC50 or Ki) of this compound could not be located in the publicly available scientific literature reviewed for this guide.

Experimental Protocols: Androgen Receptor Competitive Binding Assay

To determine and compare the binding affinities of compounds like this compound and Enzalutamide for the androgen receptor, a competitive radioligand binding assay is a standard and robust method.

Objective: To determine the IC50 value of a test compound (e.g., this compound, Enzalutamide) for the androgen receptor by measuring its ability to displace a radiolabeled androgen from the receptor.

Materials:

  • Radioligand: A high-affinity, radiolabeled androgen, such as [³H]-Mibolerone or [³H]-R1881.

  • Androgen Receptor Source: Purified recombinant androgen receptor ligand-binding domain (AR-LBD) or cytosol preparations from androgen-sensitive tissues (e.g., rat prostate) or cell lines (e.g., LNCaP).

  • Test Compounds: this compound and Enzalutamide, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: A buffer solution optimized for receptor stability and binding (e.g., Tris-HCl or HEPES based buffer).

  • Scintillation Cocktail and Scintillation Counter: For detection of radioactivity.

  • Multi-well plates: For conducting the assay in a high-throughput format.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds (this compound and Enzalutamide) and a known non-radiolabeled androgen (e.g., dihydrotestosterone) to serve as a positive control for displacement.

    • Prepare a working solution of the radioligand at a concentration typically at or below its Kd for the androgen receptor.

  • Assay Setup:

    • In a multi-well plate, add the assay buffer.

    • Add the serially diluted test compounds or the unlabeled control androgen to the respective wells.

    • Add the androgen receptor preparation to all wells.

    • Initiate the binding reaction by adding the radioligand to all wells.

    • Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled androgen).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient period to reach binding equilibrium.

  • Separation of Bound and Free Radioligand:

    • Separate the receptor-bound radioligand from the free radioligand. Common methods include:

      • Dextran-coated charcoal absorption: Charcoal adsorbs the free radioligand, and the receptor-bound fraction is recovered by centrifugation.

      • Scintillation Proximity Assay (SPA): If using SPA beads coated with a capture molecule for the receptor, the bound radioligand will be in close enough proximity to the scintillant in the beads to generate a signal.

  • Detection and Data Analysis:

    • Quantify the amount of bound radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.

Visualizing the Androgen Receptor Signaling Pathway and Inhibition

The following diagrams illustrate the key steps in the androgen receptor signaling pathway and the mechanism of inhibition by an antagonist.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binding AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization HSP Heat Shock Proteins (HSP) HSP->AR_HSP ARE Androgen Response Element (ARE) AR_dimer->ARE DNA Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation

Figure 1. Androgen Receptor Signaling Pathway.

AR_Inhibition cluster_cytoplasm Cytoplasm cluster_inhibition Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binding Inhibition_point Blocks Androgen Binding Prevents Nuclear Translocation Impairs DNA Binding Antagonist AR Antagonist (e.g., Enzalutamide) Antagonist->AR Competitive Binding

Figure 2. Mechanism of Androgen Receptor Antagonism.

Conclusion

References

A Comparative Analysis of the Toxicity Profile of Pentomone Versus Marketed Antiandrogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiandrogen therapeutics for prostate cancer and other androgen-dependent conditions, a thorough understanding of a compound's toxicity profile is paramount for advancing novel candidates. This guide provides a comparative analysis of the hypothetical toxicity profile of Pentomone, a non-marketed nonsteroidal antiandrogen, against established marketed antiandrogens: enzalutamide, apalutamide, darolutamide, and bicalutamide. Due to the absence of publicly available preclinical or clinical toxicity data for this compound, this guide utilizes a hypothetical profile for illustrative comparison, highlighting key areas of potential differentiation in toxicity.

Comparative Toxicity Profile

The following table summarizes the known adverse effects of marketed antiandrogens from clinical trial data and post-marketing surveillance, alongside a hypothetical toxicity profile for this compound. This allows for a direct comparison of potential toxicities.

Adverse Event ClassThis compound (Hypothetical)EnzalutamideApalutamideDarolutamideBicalutamide
Cardiovascular Low incidence of hypertensionHypertension, major adverse cardiovascular events[1]Hypertension, ischemic heart disease[2]Ischemic heart disease, heart failure[3][4]Minimal cardiovascular risk
Neurological Headache (mild)Seizures (rare), fatigue, dizziness, headache[5]Seizures (rare), fatigue, falls, dizzinessFatigueDizziness, insomnia
Dermatological Minimal skin rashRashRash (macular or maculopapular), pruritusRashRash, dry skin
Gastrointestinal Nausea (mild, transient)Diarrhea, constipation, nauseaDiarrhea, nauseaNausea, diarrheaNausea, diarrhea, constipation
Hepatotoxicity Low potential for ALT/AST elevationNot significantly associated with hepatotoxicityMild, transient elevations in serum aminotransferasesNot significantly associated with hepatotoxicityHepatitis, elevated liver enzymes (rare, but can be severe)
Musculoskeletal MyalgiaMusculoskeletal pain, arthralgia, fractures, fallsArthralgia, falls, fracturesFracturesArthralgia
Endocrine Gynecomastia (mild)Hot flush, gynecomastiaHot flush, hypothyroidismHot flushGynecomastia, breast tenderness
Other Fatigue (mild)Fatigue, decreased appetiteFatigue, weight lossFatigueAsthenia

Experimental Protocols for Toxicity Assessment

The evaluation of antiandrogen toxicity involves a battery of in vitro and in vivo assays designed to identify potential adverse effects. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay
  • Objective: To determine the concentration of the antiandrogen that causes 50% inhibition of cell viability (IC50).

  • Cell Lines: Prostate cancer cell lines (e.g., LNCaP, VCaP) and non-cancerous cell lines (e.g., primary hepatocytes, renal proximal tubule epithelial cells).

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The compound is serially diluted and added to the cells.

    • Cells are incubated for a specified period (e.g., 48-72 hours).

    • Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay measuring ATP content.

    • The IC50 value is calculated from the dose-response curve.

In Vivo Rodent Toxicity Study (Hershberger Bioassay)
  • Objective: To assess the androgenic and antiandrogenic effects of a compound in a castrated male rat model.

  • Animal Model: Peripubertal castrated male rats.

  • Methodology:

    • Animals are castrated and allowed a post-operative recovery period.

    • Animals are then treated with a reference androgen (e.g., testosterone propionate) alone or in combination with the test antiandrogen for a specified duration (e.g., 10 consecutive days).

    • At the end of the treatment period, key androgen-dependent tissues are excised and weighed, including the ventral prostate, seminal vesicles, and levator ani-bulbocavernosus muscle.

    • A statistically significant decrease in the weight of these tissues in the co-treated group compared to the androgen-alone group indicates antiandrogenic activity.

    • General toxicity is monitored through daily clinical observations, body weight measurements, and terminal organ weight analysis and histopathology.

Hepatotoxicity Assessment
  • In Vitro:

    • Primary Human Hepatocyte Culture: Exposure of primary human hepatocytes to the test compound to assess for cytotoxicity, changes in liver enzyme leakage (ALT, AST), and induction of cholestasis (bile salt export pump inhibition).

  • In Vivo:

    • Rodent Studies: Administration of the compound to rodents for sub-chronic to chronic durations. Blood samples are collected periodically to measure serum levels of ALT, AST, alkaline phosphatase (ALP), and bilirubin. At the end of the study, liver tissues are collected for histopathological examination.

Visualizing Pathways and Processes

Androgen Receptor Signaling Pathway

The following diagram illustrates the mechanism of action for antiandrogens, which primarily involves the competitive inhibition of the androgen receptor (AR).

AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR_DHT AR-DHT Complex DHT->AR_DHT Binding AR Androgen Receptor (AR) AR_HSP AR-HSP Complex AR->AR_HSP Binding HSP Heat Shock Proteins HSP->AR_HSP Antiandrogen Antiandrogen (e.g., this compound) Antiandrogen->AR Competitive Inhibition AR_HSP->AR_DHT Dissociation & Binding ARE Androgen Response Element (ARE) AR_DHT->ARE Translocation & Dimerization Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Leads to

Caption: Mechanism of action of antiandrogens.

Hypothetical Experimental Workflow for Toxicity Screening

This diagram outlines a typical workflow for assessing the toxicity of a novel antiandrogen candidate like this compound.

Toxicity_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies cluster_clinical Clinical Trials Cytotoxicity Cytotoxicity Assays (Cancer & Non-cancer cell lines) Go_NoGo Go/No-Go Decision Cytotoxicity->Go_NoGo Hepatotoxicity_vitro Hepatotoxicity Assays (Primary Hepatocytes) Hepatotoxicity_vitro->Go_NoGo Receptor_Binding Off-target Receptor Binding Assays Receptor_Binding->Go_NoGo Acute_Toxicity Acute Toxicity Study (Rodent) Subchronic_Toxicity Sub-chronic Toxicity Study (Rodent & Non-rodent) Acute_Toxicity->Subchronic_Toxicity Go_NoGo2 Go/No-Go Decision Acute_Toxicity->Go_NoGo2 Carcinogenicity Carcinogenicity Bioassay Subchronic_Toxicity->Carcinogenicity Subchronic_Toxicity->Go_NoGo2 Carcinogenicity->Go_NoGo2 Phase_I Phase I (Safety & Tolerability) Phase_II Phase II (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy & Safety) Phase_II->Phase_III Market_Approval Market Approval Phase_III->Market_Approval Start Novel Compound (this compound) Start->Cytotoxicity Start->Hepatotoxicity_vitro Start->Receptor_Binding Go_NoGo->Acute_Toxicity Go Go_NoGo2->Phase_I Go

Caption: Toxicity screening workflow for a novel antiandrogen.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.